Chlorhydrate de quinelorane

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemistry: Used as a reference compound in studies involving dopamine receptor agonists.

Biology: Investigated for its effects on dopamine receptors in various biological systems.

Medicine: Explored for its potential therapeutic applications in treating neurological and psychiatric disorders, such as Parkinson’s disease and schizophrenia.

Industry: Utilized in the development of new drugs targeting dopamine receptors

Mécanisme D'action

Target of Action

Quinelorane hydrochloride primarily targets the D2 receptor , a type of dopamine receptor . The D2 receptor is a G protein-coupled receptor that plays a significant role in the nervous system, endocrinology, and metabolic diseases .

Mode of Action

Quinelorane hydrochloride acts as a dopamine agonist for the D2 and D3 receptors . As an agonist, it binds to these receptors and mimics the action of dopamine, a neurotransmitter that plays a crucial role in reward, motivation, and motor control .

Biochemical Pathways

Quinelorane hydrochloride affects several biochemical pathways, including the cAMP signaling pathway , neuroactive ligand-receptor interaction , and the dopaminergic synapse . These pathways are involved in various physiological processes, including neurotransmission and signal transduction .

Pharmacokinetics

It is known that the compound is soluble up to 25 mm in water . This solubility suggests that it may have good bioavailability, but further studies are needed to confirm this.

Result of Action

The activation of D2 and D3 receptors by Quinelorane hydrochloride can lead to various molecular and cellular effects. For instance, it can modulate the release of other neurotransmitters and influence neuronal firing rates . .

Action Environment

The action, efficacy, and stability of Quinelorane hydrochloride can be influenced by various environmental factors. For instance, its solubility suggests that it may be more effective in aqueous environments . Additionally, factors such as pH and temperature could potentially affect its stability and action.

Analyse Biochimique

Biochemical Properties

Quinelorane Hydrochloride interacts with the D2 and D3 receptors, acting as a dopamine agonist . The Ki values for these interactions are 5.7 and 3.4 nM respectively . These interactions play a crucial role in the biochemical reactions involving Quinelorane Hydrochloride.

Cellular Effects

Quinelorane Hydrochloride, through its action as a dopamine agonist, can influence various types of cells and cellular processes . It can impact cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Quinelorane Hydrochloride involves its binding interactions with the D2 and D3 receptors . As a dopamine agonist, it can influence changes in gene expression and can lead to enzyme activation or inhibition .

Dosage Effects in Animal Models

The effects of Quinelorane Hydrochloride vary with different dosages in animal models

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le chlorhydrate de quinélorane est synthétisé par une série de réactions chimiques impliquant la formation de la structure pyrido[2,3-g]quinazoline. La synthèse implique généralement les étapes suivantes :

Formation de la structure de base : La structure de base du quinélorane est formée par une réaction de cyclisation.

Introduction du groupe propyle : Un groupe propyle est introduit dans la structure de base par une réaction d'alkylation.

Formation du sel chlorhydrate : L'étape finale implique la conversion du quinélorane en sa forme de sel chlorhydrate en le faisant réagir avec de l'acide chlorhydrique.

Méthodes de production industrielle : La production industrielle du chlorhydrate de quinélorane suit des voies de synthèse similaires mais est optimisée pour la production à grande échelle. Cela implique l'utilisation de réactifs de haute pureté, des conditions de réaction contrôlées et des méthodes de purification efficaces pour garantir la qualité et le rendement du produit final .

Types de réactions :

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels dans la structure du quinélorane.

Substitution : Le chlorhydrate de quinélorane peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courants :

Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.

Réactifs de substitution : Agents halogénants, nucléophiles.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés du quinélorane avec des groupes fonctionnels supplémentaires contenant de l'oxygène .

4. Applications de la recherche scientifique

Chimie : Utilisé comme composé de référence dans les études impliquant des agonistes des récepteurs de la dopamine.

Biologie : Etudié pour ses effets sur les récepteurs de la dopamine dans divers systèmes biologiques.

Médecine : Exploré pour ses applications thérapeutiques potentielles dans le traitement des troubles neurologiques et psychiatriques, tels que la maladie de Parkinson et la schizophrénie.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les récepteurs de la dopamine

5. Mécanisme d'action

Le chlorhydrate de quinélorane exerce ses effets en agissant comme un agoniste des récepteurs D2 et D3 de la dopamine. Cela signifie qu'il se lie à ces récepteurs et les active, imitant les effets de la dopamine. L'activation de ces récepteurs entraîne divers effets en aval, notamment la modulation de la libération des neurotransmetteurs et des modifications de l'activité neuronale .

Cibles moléculaires et voies :

Récepteurs D2 et D3 de la dopamine : Le chlorhydrate de quinélorane cible spécifiquement ces récepteurs, ce qui conduit à leur activation.

Voie de signalisation de l'AMPc : L'activation des récepteurs D2 et D3 peut influencer la voie de signalisation de l'AMPc, qui joue un rôle crucial dans divers processus cellulaires.

Comparaison Avec Des Composés Similaires

Le chlorhydrate de quinélorane est similaire à d'autres agonistes des récepteurs de la dopamine, tels que le quinpirole et la pramipexole. Il possède des propriétés uniques qui le distinguent de ces composés :

Pramipexole : Le pramipexole est un autre agoniste des récepteurs de la dopamine utilisé dans le traitement de la maladie de Parkinson.

Liste de composés similaires :

- Quinpirole

- Pramipexole

- Ropinirole

- Rotigotine

Propriétés

IUPAC Name |

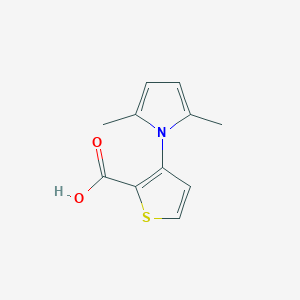

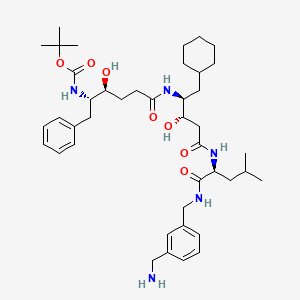

(5aR,9aR)-6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4.2ClH/c1-2-5-18-6-3-4-10-7-12-11(8-13(10)18)9-16-14(15)17-12;;/h9-10,13H,2-8H2,1H3,(H2,15,16,17);2*1H/t10-,13-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDEMLQIGYYLRRX-OWVUFADGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2C1CC3=CN=C(N=C3C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1CCC[C@H]2[C@H]1CC3=CN=C(N=C3C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60913869 | |

| Record name | Quinelorane dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60913869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97548-97-5 | |

| Record name | Quinelorane hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097548975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinelorane dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60913869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUINELORANE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JT5527J55O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

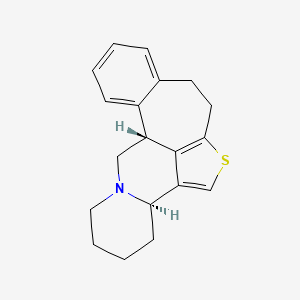

![(4aS,10bS)-4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-9-ol](/img/structure/B1678606.png)